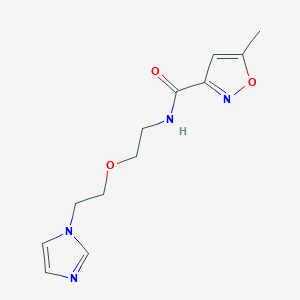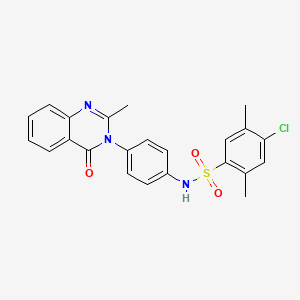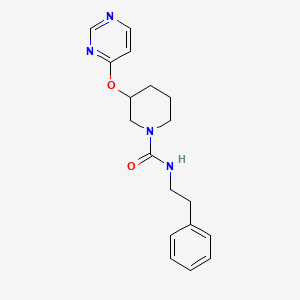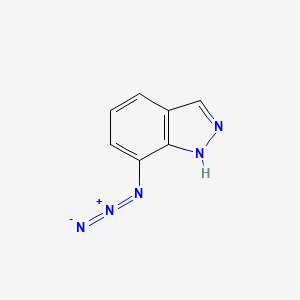
7-azido-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-azido-1H-indazole” is a derivative of indazole . Indazole is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring . It’s a biologically active compound that has been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Synthesis Analysis
The synthesis of 1H-indazole has been explored through various routes . A practical synthesis of 1H-indazole was presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of 1H-indazole consists of a benzene ring fused to a pyrazole ring . The molecular weight of 1H-indazole is 118.1359 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazole include cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting material . An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles has also been developed .
Scientific Research Applications
Copper(I)-Catalyzed Cycloadditions for Peptide Modification
One application of azide-containing compounds like 7-azido-1H-indazole is in the field of peptide modification. The cycloaddition of azides to alkynes, facilitated by copper(I) catalysis, is a pivotal synthetic route to 1H-[1,2,3]-triazoles. This reaction has been successfully applied on solid-phase, allowing for the efficient incorporation of 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains under conditions compatible with solid-phase peptide synthesis. Such modifications are crucial for creating diversely functionalized peptides for therapeutic and research purposes (Tornøe, Christensen, & Meldal, 2002).
Antifungal Azole Agents
Azole compounds, including those related to this compound, have been extensively studied for their antifungal properties. The advancements in azole antifungal agents during the 1990s expanded treatment options for opportunistic and endemic fungal infections. Despite the development of safer options like fluconazole and itraconazole, resistance to azoles is emerging as a significant challenge. The review by Sheehan, Hitchcock, and Sibley (1999) provides an overview of the use of azoles in treating fungal infections and highlights the importance of understanding and overcoming drug resistance (Sheehan, Hitchcock, & Sibley, 1999).
Click Chemistry in Drug Discovery
The concept of "click chemistry," particularly the copper(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, has found wide application in drug discovery. This approach, including the use of azido compounds, is highlighted for its reliability, specificity, and the bio-compatibility of its reactants. The triazole products, derived from reactions involving azides, play a significant role in linking biological targets, offering a powerful tool for the development of new therapeutic agents (Kolb & Sharpless, 2003).
Future Directions
Indazole-containing derivatives have a wide variety of medicinal applications . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in the field of indazole research could involve the development of more efficient and sustainable C–N bond-forming reactions to N-heterocyclic frameworks .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
It’s known that indazoles interact with their targets through various mechanisms . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation has been described .
Biochemical Pathways
Indazole-containing compounds are known to affect a variety of pathways due to their wide range of medicinal applications .
Result of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications, suggesting they have significant biological effects .
properties
IUPAC Name |
7-azido-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-12-10-6-3-1-2-5-4-9-11-7(5)6/h1-4H,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTXGOKQVXUHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N=[N+]=[N-])NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2742600.png)
![4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2742603.png)
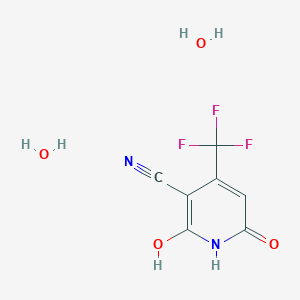
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2742610.png)
![2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2742611.png)
![2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2742612.png)
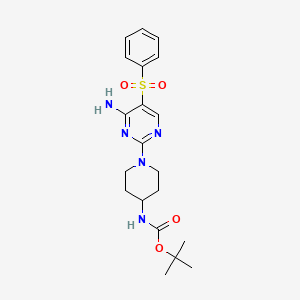
![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2742615.png)



